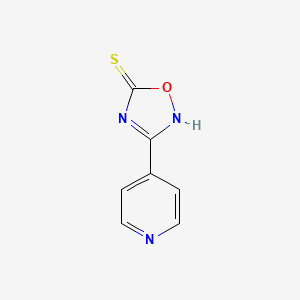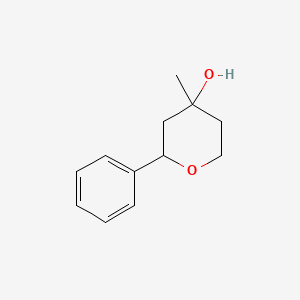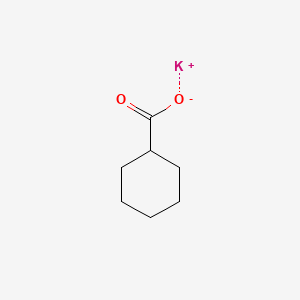
Methyl (hydroxymethyl)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (hydroxymethyl)octadecanoate is an organic compound with the molecular formula C20H40O3 It is a methyl ester derivative of octadecanoic acid, featuring a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (hydroxymethyl)octadecanoate can be synthesized through the hydroxylation of unsaturated plant oils. One method involves the use of a catalytic system comprising Fe(III) citrate monohydrate and Na2S2O8. The reaction is carried out under optimized conditions with an oxygen balloon, leading to the formation of hydroxy-conjugated derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic conversion of palm oil (methyl oleate) to short fraction compounds. This process is conducted in a fixed bed reactor with a Ni/zeolite catalyst at temperatures between 400°C to 500°C for 30 minutes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (hydroxymethyl)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy-conjugated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Fe(III) citrate monohydrate and Na2S2O8 are commonly used as catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Hydroxy-conjugated derivatives such as methyl 9,12-di-hydroxyoctadecanoate.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (hydroxymethyl)octadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial properties and potential use in food safety and packaging.
Medicine: Studied for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodiesel, paints, greases, and lubricants.
Wirkmechanismus
The mechanism of action of methyl (hydroxymethyl)octadecanoate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . The hydroxymethyl group plays a crucial role in enhancing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl stearate: A methyl ester of stearic acid, lacking the hydroxymethyl group.
Methyl oleate: An unsaturated methyl ester with a double bond in the fatty acid chain.
Methyl 9,12-di-hydroxyoctadecanoate: A hydroxylated derivative with two hydroxyl groups.
Uniqueness
Methyl (hydroxymethyl)octadecanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89163-35-9 |
|---|---|
Molekularformel |
C20H40O3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
methyl 2-(hydroxymethyl)octadecanoate |
InChI |
InChI=1S/C20H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(18-21)20(22)23-2/h19,21H,3-18H2,1-2H3 |
InChI-Schlüssel |
CCGRKEOSPPYTAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















